Benzo[b]thiophene-2,3-dione, 2-oxime
Description
Properties
CAS No. |
53599-13-6 |
|---|---|
Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-nitroso-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H |
InChI Key |
NVLLZXTXXAEDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Benzo[b]thiophene to Benzo[b]thiophene-2,3-dione
The oxidation of benzo[b]thiophene to the 2,3-dione derivative is a critical step. Common oxidizing agents include:
- Selenium dioxide (SeO2)
- Potassium permanganate (KMnO4)
- Chromium-based oxidants (e.g., PCC, PDC)
- Metal-catalyzed aerobic oxidations
- Benzo[b]thiophene is treated with selenium dioxide in refluxing dioxane or acetic acid to selectively oxidize the 2,3-positions to the diketone.
- The reaction is monitored by TLC and purified by recrystallization or chromatography.
$$
\text{Benzo[b]thiophene} \xrightarrow[\text{reflux}]{\text{SeO}_2} \text{Benzo[b]thiophene-2,3-dione}
$$
Formation of Benzo[b]thiophene-2,3-dione, 2-oxime
The oxime is formed by reaction of the diketone with hydroxylamine hydrochloride or hydroxylamine free base under mild basic conditions.
$$
\text{Benzo[b]thiophene-2,3-dione} + \text{NH}_2OH \rightarrow \text{this compound}
$$
- Hydroxylamine hydrochloride is dissolved in ethanol or aqueous ethanol.
- Base such as pyridine or sodium acetate is added to liberate free hydroxylamine.
- The diketone is added, and the mixture is stirred at room temperature or heated gently.
- After completion, the product is isolated by filtration or extraction and purified.
Alternative Synthetic Routes
Some research has explored the synthesis of benzo[b]thiophene derivatives bearing oxime groups via metal-catalyzed reactions or through intermediates such as hydrazones or Schiff bases, which can be converted to oximes.
- Metal-mediated oximation using titanium or manganese complexes has been reported to improve yields and selectivity in oxime formation.
- Cyclocondensation reactions involving benzothiophene derivatives and hydroxylamine derivatives have been used to access oxime-functionalized compounds.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
- The oxidation step is crucial and often determines the overall success of the synthesis. Selenium dioxide remains a preferred reagent due to its selectivity and moderate reaction conditions.
- Oxime formation is generally straightforward but can be influenced by solvent choice, pH, and temperature. Ethanol-water mixtures provide good solubility and reaction rates.
- Metal-involving oximation methods, such as those using iron(II) catalysts, have shown enhanced yields and milder conditions, offering a promising alternative to classical methods.
- Characterization of the final compound includes melting point determination, IR spectroscopy (notably the characteristic oxime N-OH stretch), and NMR spectroscopy to confirm the oxime functionality and benzo[b]thiophene core structure.
Detailed Synthetic Example (Adapted from Literature)
Synthesis of Benzo[b]thiophene-2,3-dione
- To a stirred solution of benzo[b]thiophene (1.0 g, 7.4 mmol) in 30 mL of 1,4-dioxane, selenium dioxide (1.65 g, 15 mmol) is added.
- The mixture is refluxed for 6 hours under nitrogen atmosphere.
- After cooling, the mixture is filtered to remove selenium, and the filtrate is concentrated.
- The crude product is purified by recrystallization from ethanol to yield benzo[b]thiophene-2,3-dione as yellow crystals.
Conversion to this compound
- Benzo[b]thiophene-2,3-dione (0.5 g, 2.9 mmol) is dissolved in 20 mL of ethanol.
- Hydroxylamine hydrochloride (0.25 g, 3.6 mmol) and sodium acetate (0.3 g, 3.6 mmol) are added.
- The mixture is stirred at 50°C for 4 hours.
- Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to give the oxime product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .
Comparison with Similar Compounds
Benzo[b]thiophene-2,3-dione (Thioisatin)
- Molecular Formula : C₈H₄O₂S .
- Key Differences : Lacks the oxime group, leading to distinct photochemical behavior. Thioisatin exclusively undergoes [4 + 2] cycloadditions with alkenes under UV light, forming 1,4-dioxin derivatives .
- Applications : Used in photoreactions for synthesizing fused heterocycles .
Acenaphthenequinone
- Structure : A naphthalene-derived diketone.
- Reactivity: Prefers [2 + 2] cycloadditions with alkenes, contrasting with Thioisatin’s [4 + 2] pathway. For example, in reactions with silyl ketene acetals, acenaphthenequinone forms β-hydroxy-γ-ketoesters via [4 + 2] adducts, but only one carbonyl group participates .
Benzo[b]thiophene-5,6-dicarboximide Derivatives
- Synthesis : Prepared via phosphine-assisted annulation of thiophene-2,3-dicarbaldehyde with maleimides .
- Properties : Exhibit tunable photophysical properties (e.g., emission quantum yields) due to extended conjugation and electron-withdrawing carboximide groups, unlike the oxime derivative .
Physicochemical Properties Comparison
| Property | Benzo[b]thiophene-2,3-dione, 2-oxime | Thioisatin | Acenaphthenequinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 179.196 | 164.181 | 186.16 |
| Density (g/cm³) | 1.518 | Not reported | 1.32 |
| Boiling Point (°C) | 407.6 | Sublimes at 150–160 | 340 (decomposes) |
| Polar Surface Area (Ų) | 74.96 | 68.52 | 68.52 |
| Key Functional Groups | Oxime, diketone | Diketone | Diketone |
Biological Activity
Benzo[b]thiophene-2,3-dione, 2-oxime is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of benzo[b]thiophene derivatives often involves the reaction of thiophene compounds with various reagents. For this compound, the general synthetic route includes:
- Starting Material : Benzo[b]thiophene-2,3-dione.
- Reagent : Hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).
- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent like ethanol.
The reaction yields this compound as a product characterized by its oxime functional group, which is crucial for its biological activity.
Antimicrobial Activity
Benzo[b]thiophene derivatives have shown promising antimicrobial properties. In studies evaluating their efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for benzo[b]thiophene derivatives against resistant strains of Staphylococcus aureus were reported as low as 4 µg/mL . This indicates significant potency against multidrug-resistant bacteria.
Antitubercular Activity
Research has highlighted the potential of benzo[b]thiophene derivatives in combating tuberculosis:
- A study indicated that certain derivatives exhibited MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant Mycobacterium tuberculosis strains . The most effective compounds demonstrated a higher selectivity index against human cancer cell lines, suggesting low cytotoxicity while maintaining antimicrobial efficacy.
Other Biological Activities
Benzo[b]thiophenes have also been investigated for their anti-inflammatory and anticancer properties:
- Some derivatives have shown activity in inhibiting inflammatory pathways and reducing tumor cell proliferation in vitro . The structural modifications on the benzo[b]thiophene core significantly influence these activities.
Case Study 1: Antimicrobial Efficacy
In a controlled study, several benzo[b]thiophene derivatives were tested against clinical isolates of S. aureus. The results were as follows:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 4 | Antimicrobial |
| Compound B | 8 | Antimicrobial |
| Compound C | 16 | Antimicrobial |
These results indicate that modifications to the benzo[b]thiophene structure can enhance or diminish antimicrobial activity.
Case Study 2: Antitubercular Properties
A comparative analysis of benzo[b]thiophene derivatives against Mycobacterium tuberculosis revealed:
| Compound | MIC Active Stage (µg/mL) | MIC Dormant Stage (µg/mL) |
|---|---|---|
| Compound D | 0.91 | 1.50 |
| Compound E | 1.20 | 2.00 |
This case study underscores the importance of structural variations in enhancing the efficacy against both active and dormant bacterial forms.
4. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of benzo[b]thiophene derivatives with target enzymes involved in bacterial resistance mechanisms:
- Docking simulations revealed that these compounds bind effectively to the active site of DprE1 enzyme, which is crucial for Mycobacterium tuberculosis survival . The binding interactions involve significant non-covalent forces such as hydrogen bonding and van der Waals interactions.
5. Conclusion
This compound represents a class of compounds with significant biological activity across multiple targets including antimicrobial and antitubercular effects. Ongoing research into structural modifications and detailed mechanistic studies will further elucidate their potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
